![molecular formula C18H22O5 B14321819 2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol is an organic compound with the molecular formula C18H22O5. This compound is known for its unique structure, which includes a phenol group substituted with methoxy and trimethoxyphenyl groups. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol typically involves the reaction of 3,4,5-trimethoxybenzyl alcohol with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the benzyl alcohol is reacted with a methoxyphenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced hydroxy derivatives, and various substituted phenol derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Research has shown its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which disrupts cell mitosis and leads to cell death. This mechanism is particularly relevant in its anti-cancer activity, where it targets rapidly dividing cancer cells. Additionally, the compound may interact with other cellular proteins and enzymes, modulating various biological pathways.
類似化合物との比較
Similar Compounds
- Phenol, 2-methoxy-4-ethylphenol
- Phenethylamine, 3,4,5-trimethoxy-α-methyl-
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and has been shown to be more effective in certain applications, such as anti-cancer therapy. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research fields.
特性
分子式 |
C18H22O5 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
2-methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C18H22O5/c1-20-15-9-12(7-8-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h7-11,19H,5-6H2,1-4H3 |
InChIキー |
NRAJPMHEOBLUQC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
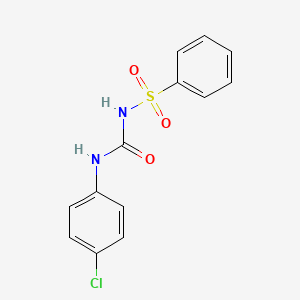
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
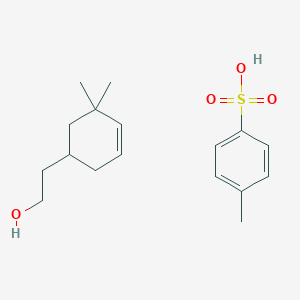
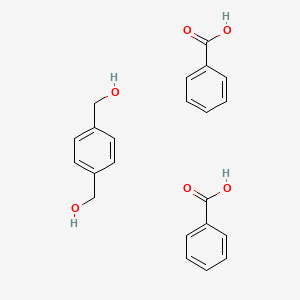

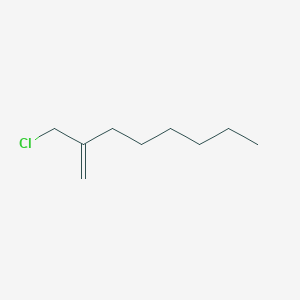
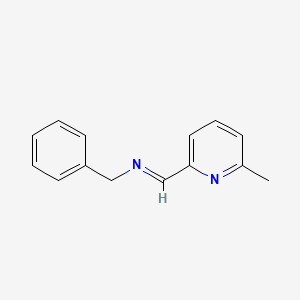
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)

![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
